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The relentless pursuit of interventions to mitigate age-related physiological decline and combat
metabolic diseases has brought the biology of nicotinamide adenine dinucleotide (NAD+) to the
forefront of biomedical research. NAD+ is a critical coenzyme in cellular redox reactions and a
substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases
(PARPSs), that govern a spectrum of cellular processes from energy metabolism to DNA repair.
[1] The age-associated decline in NAD+ levels is linked to a host of pathologies, making
strategies to augment the cellular NAD+ pool a promising therapeutic avenue.[2]

This guide provides an objective comparison of TES-991, a novel and potent inhibitor of a-
amino-B-carboxymuconate-e-semialdehyde decarboxylase (ACMSD), with other prominent
NAD+ boosting strategies. These include the administration of NAD+ precursors like
nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), and the inhibition of
NAD+-consuming enzymes, exemplified by CD38 inhibitors.

Overview of NAD+ Boosting Strategies

The intracellular concentration of NAD+ is maintained through a delicate balance of
biosynthesis and consumption. Therapeutic strategies to elevate NAD+ levels can be broadly
categorized into two main approaches: enhancing its synthesis or reducing its degradation.

1. Enhancing NAD+ Synthesis:
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e ACMSD Inhibition (e.g., TES-991): This strategy targets the de novo synthesis pathway of
NAD+ from tryptophan. The enzyme ACMSD acts as a gatekeeper, diverting a key
intermediate away from NAD+ production.[3][4] By inhibiting ACMSD, TES-991 effectively
channels the metabolic flux towards quinolinic acid, a direct precursor to NAD+, thereby
boosting its synthesis.[5]

e NAD+ Precursors (e.g., NMN and NR): This is the most widely studied approach. NMN and
NR are key intermediates in the NAD+ salvage pathway.[6] Once administered, they are
taken up by cells and converted into NAD+ through a series of enzymatic reactions.[7][8] The
enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step in the
conversion of nicotinamide to NMN.[9][10]

2. Reducing NAD+ Consumption:

e CD38 Inhibition: CD38 is a major NAD+ glycohydrolase, an enzyme that breaks down NAD+.
[11][12][13] Its expression and activity have been shown to increase with age, contributing to
the decline in NAD+ levels.[14] Potent and specific inhibitors of CD38, such as the
compound 78c, can prevent this degradation and thereby preserve the existing NAD+ pool.
[15][16]

e PARP Inhibition: Poly(ADP-ribose) polymerases (PARPSs) are a family of enzymes involved in
DNA repair that utilize NAD+ as a substrate.[17][18] In conditions of extensive DNA damage,
PARP activation can lead to significant NAD+ depletion.[19][20] While primarily developed as
anti-cancer agents, PARP inhibitors can also indirectly boost NAD+ levels by preventing its
consumption in the context of DNA repair.[21]

Quantitative Comparison of NAD+ Boosting Efficacy

The following tables summarize the available quantitative data from preclinical studies on the
efficacy of different NAD+ boosting strategies.

Disclaimer:The data presented below are compiled from separate studies and are not from
head-to-head comparative trials. Differences in experimental models, dosages, administration
routes, and analytical methods for NAD+ quantification may influence the results. Therefore,
direct comparison of the absolute values should be approached with caution.

Table 1: In Vivo Efficacy of TES-991 in Mice
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Fold
Administrat . Increase in Study
Compound Dosage ) Tissue
ion Route NAD+ (vs. Reference
Control)
15 mg/kg/day ) )
TES-991 Diet Liver ~1.5-fold [5]
for 10 days
15 mg/kg/day ] )
TES-991 Diet Kidney ~1.5-fold [5]
for 10 days
15 mg/kg/day ) )
TES-991 Diet Brain ~1.2-fold [5]
for 10 days
Table 2: In Vivo Efficacy of NAD+ Precursors in Mice
Fold
Administrat . Increase in Study
Compound Dosage ) Tissue
ion Route NAD+ (vs. Reference
Control)
300 mg/kg ] ~1.4-fold (at
NMN ) Oral Gavage Liver ) [22]
(single dose) 30 min)
400 ,
Intraperitonea ] -
NR mg/kg/day for Liver Not specified [22]
7 days

Table 3: In Vivo Efficacy of a CD38 Inhibitor in Mice
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Fold
Administrat Increase in Study
Compound Dosage .
ion Route NAD+ (vs. Reference
Control)
30 mg/kg ~2-fold (at 6
78c ) Oral Gavage [15]
(single dose) hours)
30 mg/kg ~1.5-fold (at 6
78c ) Oral Gavage [15]
(single dose) hours)

Experimental Protocols

A standardized and reliable method for NAD+ quantification is crucial for the objective
comparison of different boosting strategies. High-performance liquid chromatography (HPLC) is
a widely accepted method for this purpose.

Protocol for NAD+ Measurement in Tissues using HPLC

1. Tissue Homogenization:

o Excised tissues are immediately snap-frozen in liquid nitrogen to halt metabolic activity.

e Frozen tissues are weighed and homogenized in a lysis buffer (e.g., 0.6 M perchloric acid)
onice.

e The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

2. Extraction of NAD+:

» The supernatant, containing the acid-soluble metabolites including NAD+, is carefully
collected.

e The extract is neutralized with a potassium carbonate solution (e.g., 3 M K2CO3) to a pH of
approximately 7.0.

e The neutralized extract is centrifuged again to remove the precipitated potassium
perchlorate.

3. HPLC Analysis:

o The final supernatant is filtered and injected into an HPLC system equipped with a C18
reverse-phase column.
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* NAD+ is separated from other metabolites using a specific mobile phase gradient (e.g., a
gradient of methanol and phosphate buffer).

e The eluted NAD+ is detected by its UV absorbance at 260 nm.

e The concentration of NAD+ in the sample is determined by comparing its peak area to a
standard curve generated with known concentrations of NAD+.

» NAD+ levels are typically normalized to the initial tissue weight or the total protein content of
the homogenate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key
signaling pathways and a generalized experimental workflow for comparing NAD+ boosting

strategies.
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Caption: NAD+ Metabolism and Intervention Points.
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Caption: Experimental Workflow for Comparison.
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Caption: Logical Relationship of Strategies.

Conclusion

TES-991 represents a novel and targeted approach to elevating cellular NAD+ levels by
specifically enhancing the de novo synthesis pathway. While direct comparative studies with
NAD+ precursors and other inhibitors are currently lacking, the available preclinical data
suggest that ACMSD inhibition is a viable strategy for increasing NAD+ in key metabolic
tissues. Further research, particularly head-to-head comparative trials employing standardized
methodologies, is warranted to definitively elucidate the relative efficacy and potential
synergistic effects of these different NAD+ boosting strategies. Such studies will be
instrumental in guiding the development of effective therapeutic interventions for a range of
age-related and metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15561998?utm_src=pdf-body-img
https://www.benchchem.com/product/b15561998?utm_src=pdf-body
https://www.benchchem.com/product/b15561998?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7963035/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7963035/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

2. researchgate.net [researchgate.net]
3. What are ACMSD inhibitors and how do they work? [synapse.patshap.com]
4. ACMSD: A Novel Target for Modulating NAD+ homeostasis - PMC [pmc.ncbi.nim.nih.gov]

5. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC
[pmc.ncbi.nlm.nih.gov]

6. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC
[pmc.ncbi.nlm.nih.gov]

7. goldmanlaboratories.com [goldmanlaboratories.com]

8. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC
[pmc.ncbi.nlm.nih.gov]

9. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases
- PMC [pmc.ncbi.nlm.nih.gov]

10. benthamdirect.com [benthamdirect.com]

11. The CD38 glycohydrolase and the NAD sink: implications for pathological conditions -
PubMed [pubmed.nchbi.nlm.nih.gov]

12. journals.physiology.org [journals.physiology.org]
13. Human CD38 is an authentic NAD(P)+ glycohydrolase - PMC [pmc.ncbi.nim.nih.gov]

14. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-
dependent mechanism - PMC [pmc.ncbi.nim.nih.gov]

15. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by
reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

16. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]

17. NAD+ consumption by PARPL1 in response to DNA damage triggers metabolic shift
critical for damaged cell survival - PMC [pmc.ncbi.nim.nih.gov]

18. molbiolcell.org [molbiolcell.org]
19. biorxiv.org [biorxiv.org]
20. scilit.com [scilit.com]

21. NAD+-Dependent Activation of Sirtl Corrects the Phenotype in a Mouse Model of
Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]

22. portlandpress.com [portlandpress.com]

To cite this document: BenchChem. [A Comparative Guide to NAD+ Boosting Strategies:
TES-991 in Focus]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.researchgate.net/publication/347830333_NAD_metabolism_and_its_roles_in_cellular_processes_during_ageing
https://synapse.patsnap.com/article/what-are-acmsd-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC6858840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6448761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6448761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5842119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5842119/
https://goldmanlaboratories.com/blogs/blog/nad-pathways
https://pmc.ncbi.nlm.nih.gov/articles/PMC7352172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7352172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11540786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11540786/
https://www.benthamdirect.com/content/journals/cmc/10.2174/092986711795590101
https://pubmed.ncbi.nlm.nih.gov/35138178/
https://pubmed.ncbi.nlm.nih.gov/35138178/
https://journals.physiology.org/doi/full/10.1152/ajpcell.00451.2021?doi=10.1152/ajpcell.00451.2021
https://pmc.ncbi.nlm.nih.gov/articles/PMC1219286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4911708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4911708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5935140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5935140/
https://synapse.patsnap.com/article/what-are-cd38-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC6740200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6740200/
https://www.molbiolcell.org/doi/abs/10.1091/mbc.E18-10-0650
https://www.biorxiv.org/node/114011.full
https://www.scilit.com/publications/dfee8d9ce46cf577c95b110c3a577838
https://pmc.ncbi.nlm.nih.gov/articles/PMC4051987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4051987/
https://portlandpress.com/biochemj/article/330/3/1383/34631/Human-CD38-is-an-authentic-NAD-P-glycohydrolase
https://www.benchchem.com/product/b15561998#tes-991-in-relation-to-other-nad-boosting-strategies
https://www.benchchem.com/product/b15561998#tes-991-in-relation-to-other-nad-boosting-strategies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b15561998#tes-991-in-relation-to-other-nad-boosting-
strategies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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